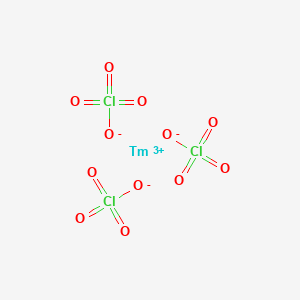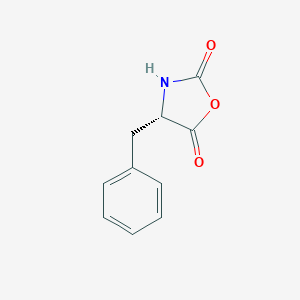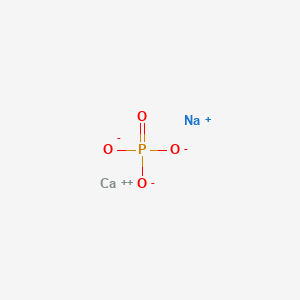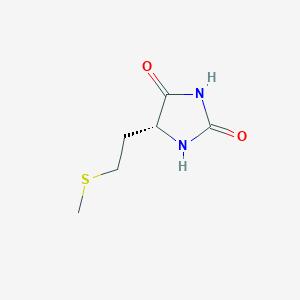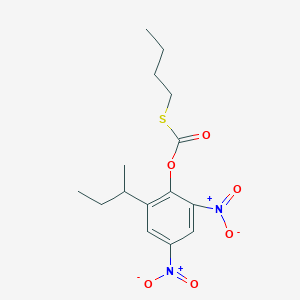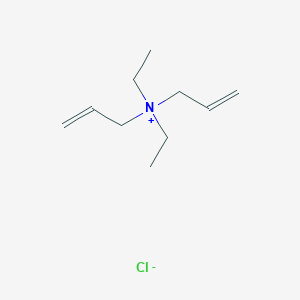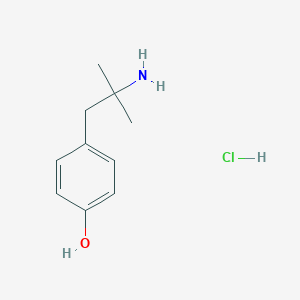
4-(2-Amino-2-methylpropyl)phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Amino-2-methylpropyl)phenol hydrochloride, also known as 4-AMP, is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further investigation. In
Mécanisme D'action
The mechanism of action of 4-(2-Amino-2-methylpropyl)phenol hydrochloride involves its binding to TAAR1, which leads to the activation of intracellular signaling pathways. This activation results in the modulation of the release of various neurotransmitters, including dopamine and serotonin. The modulation of these neurotransmitters has been found to have significant effects on mood regulation, reward processing, and addiction.
Effets Biochimiques Et Physiologiques
4-(2-Amino-2-methylpropyl)phenol hydrochloride has been found to exhibit several biochemical and physiological effects. In addition to its effects on dopamine and serotonin neurotransmission, 4-(2-Amino-2-methylpropyl)phenol hydrochloride has also been found to increase the release of norepinephrine and acetylcholine. This increase in neurotransmitter release has been associated with improvements in cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-Amino-2-methylpropyl)phenol hydrochloride in lab experiments is its high potency and selectivity for TAAR1. This allows for precise modulation of neurotransmitter release and signaling pathways. Additionally, 4-(2-Amino-2-methylpropyl)phenol hydrochloride has been found to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using 4-(2-Amino-2-methylpropyl)phenol hydrochloride in lab experiments is its limited solubility in water, which can make it challenging to administer in some experimental settings.
Orientations Futures
There are several future directions for research involving 4-(2-Amino-2-methylpropyl)phenol hydrochloride. One of the most promising areas is in the development of novel therapeutic agents for psychiatric disorders. 4-(2-Amino-2-methylpropyl)phenol hydrochloride has shown potential as a treatment for depression, anxiety, and addiction, and further research is needed to fully explore its therapeutic potential. Additionally, the effects of 4-(2-Amino-2-methylpropyl)phenol hydrochloride on cognitive function and memory warrant further investigation, as this could have implications for the development of new treatments for cognitive disorders. Finally, the development of new methods for synthesizing and administering 4-(2-Amino-2-methylpropyl)phenol hydrochloride could improve its utility in lab experiments and clinical settings.
Conclusion:
In conclusion, 4-(2-Amino-2-methylpropyl)phenol hydrochloride is a promising compound with significant potential for use in scientific research. Its unique biochemical and physiological effects, coupled with its high potency and selectivity for TAAR1, make it a promising candidate for further investigation. Future research in this area could lead to the development of novel therapeutic agents for psychiatric disorders and cognitive disorders.
Méthodes De Synthèse
The synthesis of 4-(2-Amino-2-methylpropyl)phenol hydrochloride can be achieved through several methods, including the reduction of 4-nitro-3-(2-amino-2-methylpropyl)phenol using hydrogen gas and palladium on carbon catalyst. Another method involves the reduction of 4-nitro-3-(2-hydroxy-2-methylpropyl)phenol using sodium borohydride. These methods have been successfully used to produce high yields of 4-(2-Amino-2-methylpropyl)phenol hydrochloride.
Applications De Recherche Scientifique
4-(2-Amino-2-methylpropyl)phenol hydrochloride has been extensively studied for its potential use in various fields of scientific research. One of the most promising applications of this compound is in the field of neuroscience. 4-(2-Amino-2-methylpropyl)phenol hydrochloride has been found to act as a potent agonist for the trace amine-associated receptor 1 (TAAR1), which is highly expressed in the brain. This receptor plays a crucial role in regulating dopamine and serotonin neurotransmission, which are involved in mood regulation, reward processing, and addiction. Therefore, 4-(2-Amino-2-methylpropyl)phenol hydrochloride has been investigated for its potential therapeutic use in treating various psychiatric disorders, including depression, anxiety, and addiction.
Propriétés
Numéro CAS |
13990-26-6 |
|---|---|
Nom du produit |
4-(2-Amino-2-methylpropyl)phenol hydrochloride |
Formule moléculaire |
C10H16ClNO |
Poids moléculaire |
201.69 g/mol |
Nom IUPAC |
4-(2-amino-2-methylpropyl)phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,11)7-8-3-5-9(12)6-4-8;/h3-6,12H,7,11H2,1-2H3;1H |
Clé InChI |
VJGSBEUXHIOLPE-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC=C(C=C1)O)N.Cl |
SMILES canonique |
CC(C)(CC1=CC=C(C=C1)O)N.Cl |
Synonymes |
Phenethylamine, alpha,alpha-methyl-p-hydroxy-, hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





